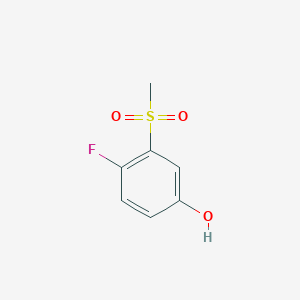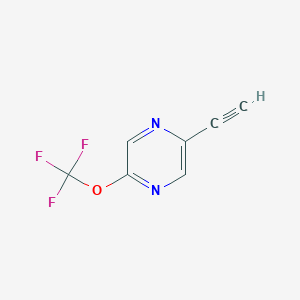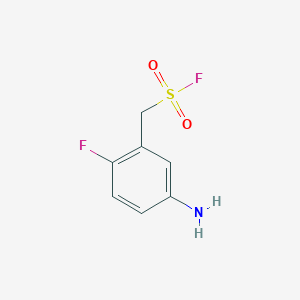
(5-Amino-2-fluorophenyl)methanesulfonyl fluoride
Overview
Description
“(5-Amino-2-fluorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2059971-41-2 . It has a molecular weight of 207.2 and is classified as a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of proteases, which are enzymes that break down proteins.
Molecular Structure Analysis
The IUPAC name for this compound is “(5-amino-2-fluorophenyl)methanesulfonyl fluoride” and its InChI code is1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2 . This indicates the molecular structure of the compound.
Scientific Research Applications
Inhibitor of Serine Proteases : One significant application is as an inhibitor of serine proteases. (p-Amidinophenyl)methanesulfonyl fluoride, a related compound, has been demonstrated to be a specific, irreversible inhibitor of plasma serine proteases, which have substrate specificity for lysine or arginine. It's particularly effective against enzymes like bovine trypsin and human thrombin (Laura, Robison, & Bing, 1980).
Interactions with Acetylcholinesterase : Another application is in the study of interactions with acetylcholinesterase. Methanesulfonyl fluoride has been used to investigate these interactions, providing insights into enzyme mechanisms and potential therapeutic targets (Kitz & Wilson, 1963).
Reactivity and Chemical Properties : The reactivity and physical properties of methanesulfonyl fluoride have been compared with other organofluorophosphorus ester anticholinesterase compounds. This research helps in understanding its unique reactivity and potential applications in various fields (Snow & Barger, 1988).
Synthesis of Novel Compounds : The compound has been involved in the synthesis of new molecules, such as in the creation of 1-Bromoethene-1-sulfonyl fluoride, which functions as a sulfur(VI) fluoride exchange (SuFEx) clickable material. This expands the toolkit for creating functionalized molecules in chemistry (Leng & Qin, 2018).
Visible-Light-Mediated Synthesis : Research has also explored the use of visible light-mediated synthesis techniques for creating aliphatic sulfonyl fluorides, including methods applicable to natural products and drug derivatives. This opens new avenues for the synthesis of diverse sulfonyl fluoride-containing compounds (Xu et al., 2019).
Labeling of Peptides : In the field of bioconjugate chemistry, methanesulfonyl fluoride derivatives have been used for labeling peptides, indicating potential in developing tracers for positron emission tomography, a crucial technique in medical imaging (Glaser et al., 2004).
Covalent Bonding in Proteins : A genetically encoded fluorosulfonyloxybenzoyl-l-lysine has been developed for expansive covalent bonding of proteins via SuFEx chemistry. This demonstrates the potential of sulfonyl fluoride derivatives in protein engineering and biochemical research (Liu et al., 2021).
Development of New Synthesis Methods : There has been a focus on developing new methods to increase the efficiency and expand the available structures of sulfonyl fluorides, such as introducing β-chloro alkenylsulfonyl fluorides (Nie et al., 2021)](https://consensus.app/papers/introducing-class-sulfonyl-fluoride-hubs-radical-nie/f6125f36d75f55b8bd61d41364d2bb97/?utm_source=chatgpt).
Safety And Hazards
This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be stored locked up and in a well-ventilated place .
properties
IUPAC Name |
(5-amino-2-fluorophenyl)methanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNLARHIBLWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CS(=O)(=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-2-fluorophenyl)methanesulfonyl fluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)

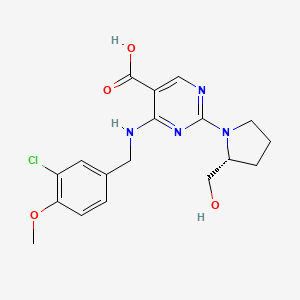

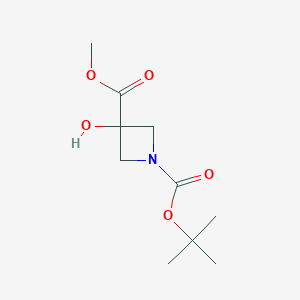
![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)


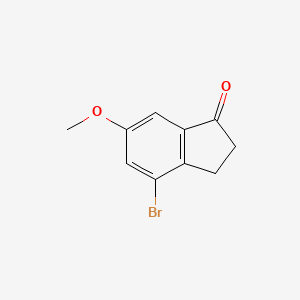
![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)
